Tert-butyl 3-(1-(5-((2-fluorophenyl)ethynyl)furan-2-carbonyl)piperidin-4-yl)benzylcarbamate
Overview
Description
Tert-butyl 3-(1-(5-((2-fluorophenyl)ethynyl)furan-2-carbonyl)piperidin-4-yl)benzylcarbamate is a complex organic compound with potential applications in various scientific fields. This compound features a tert-butyl group, a fluorophenyl ethynyl moiety, a furan ring, and a piperidine ring, making it a molecule of interest for its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(1-(5-((2-fluorophenyl)ethynyl)furan-2-carbonyl)piperidin-4-yl)benzylcarbamate typically involves multiple steps:
Formation of the Fluorophenyl Ethynyl Intermediate: This step involves the coupling of a 2-fluorophenyl acetylene with a suitable halide or pseudohalide under palladium-catalyzed conditions.
Synthesis of the Furan-2-carbonyl Intermediate: The furan ring is introduced through a cyclization reaction, often starting from a suitable diene or enyne precursor.
Piperidine Ring Formation: The piperidine ring is synthesized via a reductive amination or similar method, incorporating the necessary substituents.
Final Coupling and Carbamate Formation: The final step involves coupling the previously synthesized intermediates and forming the carbamate group using tert-butyl chloroformate and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used for electrophilic substitution, while nucleophiles like amines and thiols are used for nucleophilic substitution.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohols or amines derived from the reduction of carbonyl groups.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
Chemistry
Synthetic Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Pharmacology: Investigated for its potential as a pharmacologically active compound, particularly in targeting specific receptors or enzymes.
Biochemistry: Studied for its interactions with biological macromolecules.
Medicine
Drug Development: Potential candidate for the development of new therapeutic agents, especially in the treatment of neurological disorders.
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-(1-(5-((2-fluorophenyl)ethynyl)furan-2-carbonyl)piperidin-4-yl)benzylcarbamate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition or activation of enzymatic pathways.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(1-(5-((2-chlorophenyl)ethynyl)furan-2-carbonyl)piperidin-4-yl)benzylcarbamate
- Tert-butyl 3-(1-(5-((2-bromophenyl)ethynyl)furan-2-carbonyl)piperidin-4-yl)benzylcarbamate
Uniqueness
The presence of the 2-fluorophenyl ethynyl group in tert-butyl 3-(1-(5-((2-fluorophenyl)ethynyl)furan-2-carbonyl)piperidin-4-yl)benzylcarbamate imparts unique electronic properties, potentially enhancing its biological activity compared to similar compounds with different halogen substituents. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
tert-butyl N-[[3-[1-[5-[2-(2-fluorophenyl)ethynyl]furan-2-carbonyl]piperidin-4-yl]phenyl]methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31FN2O4/c1-30(2,3)37-29(35)32-20-21-7-6-9-24(19-21)22-15-17-33(18-16-22)28(34)27-14-13-25(36-27)12-11-23-8-4-5-10-26(23)31/h4-10,13-14,19,22H,15-18,20H2,1-3H3,(H,32,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYRKAUORDFEOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C2CCN(CC2)C(=O)C3=CC=C(O3)C#CC4=CC=CC=C4F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587377 | |
Record name | tert-Butyl {[3-(1-{5-[(2-fluorophenyl)ethynyl]furan-2-carbonyl}piperidin-4-yl)phenyl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
725228-52-4 | |
Record name | 1,1-Dimethylethyl N-[[3-[1-[[5-[2-(2-fluorophenyl)ethynyl]-2-furanyl]carbonyl]-4-piperidinyl]phenyl]methyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=725228-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl {[3-(1-{5-[(2-fluorophenyl)ethynyl]furan-2-carbonyl}piperidin-4-yl)phenyl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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